Cas no 941964-89-2 (7-3-(3-ethylphenoxy)-2-hydroxypropyl-3-methyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-3-(3-ethylphenoxy)-2-hydroxypropyl-3-methyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
941964-89-2 structure
Product Name:7-3-(3-ethylphenoxy)-2-hydroxypropyl-3-methyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:941964-89-2
MF:C22H31N5O4
MW:429.51264500618
CID:5971912
PubChem ID:16805145
Update Time:2025-07-14

7-3-(3-ethylphenoxy)-2-hydroxypropyl-3-methyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 7-3-(3-ethylphenoxy)-2-hydroxypropyl-3-methyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 941964-89-2
    • AB00683673-01
    • AKOS024481241
    • 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
    • 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylamino)purine-2,6-dione
    • VU0607646-1
    • F3260-0066
    • Inchi: 1S/C22H31N5O4/c1-4-6-7-11-23-21-24-19-18(20(29)25-22(30)26(19)3)27(21)13-16(28)14-31-17-10-8-9-15(5-2)12-17/h8-10,12,16,28H,4-7,11,13-14H2,1-3H3,(H,23,24)(H,25,29,30)
    • InChI Key: AKKFABAQVYKTLV-UHFFFAOYSA-N
    • SMILES: OC(COC1C=CC=C(CC)C=1)CN1C(=NC2=C1C(NC(N2C)=O)=O)NCCCCC

Computed Properties

  • Exact Mass: 429.23760449g/mol
  • Monoisotopic Mass: 429.23760449g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 11
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 109Ų

7-3-(3-ethylphenoxy)-2-hydroxypropyl-3-methyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

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Additional information on 7-3-(3-ethylphenoxy)-2-hydroxypropyl-3-methyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Introduction to Compound with CAS No. 941964-89-2 and Its Applications in Modern Research

The compound with the CAS number 941964-89-2 is a highly specialized molecule that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, formally known as 7-3-(3-ethylphenoxy)-2-hydroxypropyl-3-methyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, exhibits a complex structural framework that makes it a promising candidate for various applications in drug development and molecular biology.

One of the most striking features of this compound is its intricate molecular structure, which includes multiple functional groups such as hydroxyl, amino, and ethylphenoxy moieties. These functional groups contribute to its unique chemical properties, making it a versatile building block for synthesizing more complex molecules. The presence of a purine core in its structure also suggests potential biological activities, particularly in the realm of enzyme inhibition and receptor binding.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The compound with CAS No. 941964-89-2 has been extensively studied for its potential role in modulating various cellular processes. For instance, research has indicated that this molecule may exhibit inhibitory effects on certain enzymes involved in inflammation and cancer progression. These findings have opened up new avenues for exploring its therapeutic applications.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve high yields and purity. The complexity of its synthesis underscores the importance of collaboration between organic chemists and biochemists to optimize production methods and ensure scalability for industrial applications.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular modeling studies have provided valuable insights into its interactions with biological targets, helping researchers predict potential side effects and optimize dosing regimens. These computational approaches are complemented by experimental validations, which include spectroscopic analyses and biological assays to confirm the compound's efficacy and safety.

The pharmacokinetic properties of the compound are another area of active investigation. Understanding how the body processes this molecule is essential for developing effective drug formulations. Studies have shown that modifications to its structural framework can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profiles. By fine-tuning these properties, researchers can enhance the compound's bioavailability and therapeutic window.

In addition to its potential therapeutic applications, the compound with CAS No. 941964-89-2 has shown promise in diagnostic research. Its unique chemical signature allows it to be labeled with fluorescent dyes or radioisotopes, making it useful for imaging biological processes at the cellular level. Such diagnostic tools are invaluable for early detection and monitoring of diseases, particularly those related to metabolic disorders and genetic anomalies.

The regulatory landscape surrounding this compound is also worth considering. Given its complex structure and potential biological activities, it falls under stringent regulatory scrutiny to ensure safety and efficacy before clinical use. Compliance with guidelines set by agencies such as the FDA and EMA is mandatory for any pharmaceutical application involving this molecule. This regulatory framework ensures that patients receive high-quality treatments that have been thoroughly tested for both safety and effectiveness.

Future research directions for the compound include exploring its role in personalized medicine. By analyzing individual genetic profiles, researchers can identify patients who are most likely to benefit from treatments involving this molecule. This approach aligns with the broader trend toward precision healthcare, where treatments are tailored to individual patient needs rather than generalized population-based therapies.

The economic impact of developing drugs based on compounds like this one cannot be overstated. Pharmaceutical companies invest heavily in research and development to bring new therapies to market, often spending billions on clinical trials and regulatory approvals. The success of such endeavors not only benefits patients but also drives innovation across multiple scientific disciplines. The compound with CAS No. 941964-89-2 exemplifies how investment in basic research can lead to groundbreaking medical advancements.

In conclusion, the compound with CAS number 941964-89-2 is a fascinating molecule with diverse applications in pharmaceuticals and biotechnology. Its complex structure offers numerous opportunities for drug development, while recent research highlights its potential in treating various diseases. As scientific understanding continues to evolve, this compound will likely play an increasingly important role in shaping future therapeutic strategies.

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